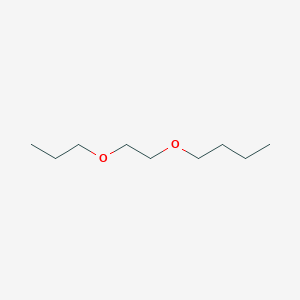

1-(2-Propoxyethoxy)butane

Description

Structure

3D Structure

Properties

CAS No. |

18854-58-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-(2-propoxyethoxy)butane |

InChI |

InChI=1S/C9H20O2/c1-3-5-7-11-9-8-10-6-4-2/h3-9H2,1-2H3 |

InChI Key |

ZCBZQEYJWBUONO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Aqueous Solubility of Alkyl-Substituted Glycol Ethers: A Technical Guide Focused on Propylene Glycol n-Butyl Ether

This in-depth technical guide provides a comprehensive overview of the aqueous solubility profile of short-chain alkyl-substituted glycol ethers, with a specific focus on Propylene Glycol n-Butyl Ether (PnB) as a representative compound. This document is intended for researchers, scientists, and professionals in drug development and chemical formulation who require a deep understanding of the solubility characteristics of this class of compounds.

Introduction: Unraveling the Identity and Importance of Glycol Ethers

Glycol ethers are a versatile class of organic solvents characterized by the presence of both ether and alcohol functional groups. This dual nature imparts a unique set of properties, including the ability to solubilize a wide range of substances. The nomenclature of glycol ethers can sometimes be ambiguous. The term "ethylene glycol butyl propyl ether" is not a standard chemical name and may refer to a variety of structures. Based on common industrial usage and chemical structure, this guide will focus on Propylene Glycol n-Butyl Ether (PnB) , a compound that contains both butyl and propyl moieties and is a significant member of the P-series glycol ethers.

The aqueous solubility of glycol ethers is a critical parameter that dictates their application in numerous fields, from industrial cleaning formulations to pharmaceutical excipients. Understanding the factors that govern their solubility, including temperature and molecular structure, is paramount for formulation development and environmental fate assessment. Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents.[1]

Physicochemical Properties of Propylene Glycol n-Butyl Ether (PnB)

Propylene Glycol n-Butyl Ether (PnB) is a colorless liquid with a mild, ether-like odor.[2] It is valued for its slow evaporation rate and excellent solvency for a variety of resins.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | Propylene Glycol n-Butyl Ether | [2] |

| Synonyms | 1-Butoxy-2-propanol, PnB, Glycol Ether PNB | [4] |

| CAS Number | 5131-66-8 | [4][5] |

| Molecular Formula | C7H16O2 | [2][6] |

| Molecular Weight | 132.2 g/mol | [5][6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 171 °C (at 760 mmHg) | [5] |

| Flash Point | 63 °C (Tag Closed Cup) | [5] |

| Specific Gravity | 0.878 (25/25 °C) | [5] |

| Water Solubility | 5.5 - 6.4% by weight at 20 °C | [5][6] |

Aqueous Solubility Profile of Propylene Glycol n-Butyl Ether (PnB)

Quantitative Solubility

Propylene Glycol n-Butyl Ether is described as having low to partial water solubility.[3][5] Quantitative data indicates a solubility of approximately 5.5% to 6.4% by weight in water at 20°C .[5][6] This limited solubility is a key characteristic that distinguishes it from more hydrophilic glycol ethers and makes it suitable for specific applications where complete miscibility is not desired.

The Influence of Temperature: Lower Critical Solution Temperature (LCST)

This property can be leveraged in various applications. For instance, in cleaning formulations, a solution might be applied at a lower temperature where the glycol ether is soluble and effective, and then the temperature can be raised to induce phase separation for easier recovery of the cleaning agent.

Standardized Experimental Protocols for Determining Aqueous Solubility

The determination of aqueous solubility is a fundamental requirement for the characterization of any chemical substance. Several internationally recognized standardized methods exist to ensure data quality and comparability. The two most prominent methods are the OECD Guideline 105 and ASTM E1148.

OECD Guideline 105: Water Solubility

The OECD Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[9][10][11] It is suitable for essentially pure substances that are stable in water and not volatile.[9] The guideline describes two primary methods: the Column Elution Method for substances with a solubility below 10⁻² g/L and the Flask Method for substances with a solubility above this threshold.[10][12] Given the partial solubility of PnB, the Flask Method is the more appropriate choice.

The Flask Method involves saturating water with the test substance at a constant temperature and then measuring the concentration of the substance in the aqueous phase.[12]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. jrhessco.com [jrhessco.com]

- 4. Low water solubility Propylene Glycol Monobutyl Ether Cas No 5131-66-8 With 27.5 Surface Tension [ethersolvent.com]

- 5. Propylene glycol n-butyl ether (PNB) – South City Petrochem [southcitypetrochem.com]

- 6. Propylene glycol n-butyl ether | 10215-33-5 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Whitepaper: Structural Characterization and Chemical Identification of 1-(2-Propoxyethoxy)butane

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Guide & Analytical Protocol

Executive Summary

1-(2-Propoxyethoxy)butane, frequently cataloged under its IUPAC synonym 1-butoxy-2-propoxyethane, is an asymmetric dialkyl glycol ether. Due to its balanced amphiphilic nature—combining a hydrophobic butyl/propyl tail with a hydrophilic ether core—it serves as a critical aprotic solvent in specialized chemical synthesis, nanoparticle stabilization, and advanced formulation applications. This whitepaper establishes the definitive chemical identifiers, physicochemical properties, and self-validating analytical workflows required for the rigorous validation of this compound in pharmaceutical and industrial settings.

Core Chemical Identifiers

Accurate database querying and regulatory compliance necessitate the use of standardized chemical identifiers. The molecule consists of an ethylene glycol core alkylated with a butyl group on one oxygen and a propyl group on the other. Because the propoxy group replaces the terminal methoxy group found in lighter analogues, it exhibits altered solubility and volatility profiles[1].

Table 1: Standardized Chemical Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | 1-butoxy-2-propoxyethane | 2[2] |

| CAS Registry Number | 18854-58-5 | 1[1] |

| SMILES | CCCCOCCOCCC | 2[2] |

| InChIKey | ZCBZQEYJWBUONO-UHFFFAOYSA-N | 2[2] |

| Chemical Formula | C₉H₂₀O₂ | 1[1] |

| Molecular Weight | 160.26 g/mol | 1[1] |

Physicochemical Profile & Mechanistic Utility

As an aliphatic diether, 1-(2-propoxyethoxy)butane acts as a strong hydrogen bond acceptor while lacking hydrogen bond donors. This structural feature dictates its behavior in complex formulations.

Table 2: Physicochemical Properties & Mechanistic Implications

| Property | Value | Mechanistic Implication |

| Hydrogen Bond Donors | 0 | Acts as a strictly aprotic solvent; will not protonate sensitive organometallic reagents or degrade active pharmaceutical ingredients (APIs). |

| Hydrogen Bond Acceptors | 2 | The dual ether oxygens efficiently solvate metal cations and participate in dipole-dipole interactions, enhancing reaction kinetics in nucleophilic substitutions. |

| Cohesion Parameter | 52.2 MPa^1/2 | According to the 3[3], this value makes it highly effective for liquid-liquid extraction and specialized polymer solvation. |

| Toxicity Profile | Limited Data | Structural analogues are classified under EU-GHS/CLP as Acute Toxicity (Category 4)[1]. Fume hood handling is strictly mandated. |

Analytical Workflow: Self-Validating Protocol for Structural Verification

Because 1-(2-propoxyethoxy)butane lacks a conjugated

Step-by-Step Methodology

Rationale (Causality): GC-MS exploits the compound's inherent volatility. We mandate Electron Ionization (EI) at exactly 70 eV because aliphatic ethers undergo rapid

Step 1: Sample Preparation & Internal Standardization

-

Dilute the sample to 1 mg/mL in GC-grade hexane.

-

Self-Validation Check: Spike the sample with 50 µg/mL of nonane as an internal standard (IS). The IS ensures that any variations in injection volume or column flow are mathematically normalized, proving that the GC inlet is operating without discrimination.

Step 2: GC-MS Acquisition

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

-

Temperature Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C. Causality: The slow ramp ensures baseline resolution between the target ether and potential structural isomers (e.g., isobutoxy derivatives).

-

Self-Validation Check: Run a pure hexane blank prior to the sample. The blank must show no peaks above a 3:1 signal-to-noise ratio at the expected retention time to rule out column bleed or carryover.

Step 3: NMR Acquisition

-

Dissolve 10 mg of the compound in 0.6 mL of

containing 0.03% v/v TMS (Tetramethylsilane). -

Causality:

lacks exchangeable protons, ensuring the ether's aliphatic signals are not obscured. TMS provides a definitive 0 ppm reference. This is critical because the chemical shifts of the internal

Figure 1: Self-validating GC-MS and NMR workflow for structural verification.

Computational Retrieval via PubChem PUG REST API

When integrating 1-(2-propoxyethoxy)butane into cheminformatics pipelines, researchers often need to map the compound to a PubChem Compound ID (CID). Because direct text-mining for asymmetric ethers can yield ambiguous results, programmatic retrieval is the industry standard.

API Retrieval Protocol

Rationale: The InChIKey (ZCBZQEYJWBUONO-UHFFFAOYSA-N) acts as a collision-resistant hash of the molecular structure. Using it as a query parameter guarantees a 1:1 mapping to the correct connectivity record, bypassing nomenclature ambiguities.

Step 1: Construct the HTTP GET request using the PubChem PUG REST architecture: https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/inchikey/ZCBZQEYJWBUONO-UHFFFAOYSA-N/cids/JSON Step 2: Parse the JSON response. The system will return the specific integer CID assigned to this exact molecule. Step 3: Use the retrieved CID to query the /property/ endpoint for downstream computed properties (e.g., MolecularWeight, XLogP, TPSA), allowing automated ingestion into drug development databases.

Figure 2: Programmatic PubChem CID retrieval via PUG REST API.

References

- Source: stenutz.

- Title: 1-[2-(2-Methoxyethoxy)

- Source: cohlife.

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 1-(2-Propoxyethoxy)butane as a Novel Battery Electrolyte Solvent

Abstract: The pursuit of next-generation energy storage systems necessitates the exploration of novel electrolyte components that can overcome the limitations of conventional carbonate-based systems. Ether-based solvents have garnered significant attention for their excellent compatibility with lithium metal anodes, superior low-temperature performance, and distinct solvation properties.[1] This document provides a comprehensive guide for researchers and scientists on the evaluation of 1-(2-Propoxyethoxy)butane, an asymmetrical ether, as a potential solvent for battery electrolytes. While not a conventionally studied solvent, its structure suggests unique properties that warrant investigation. These notes offer a framework for its characterization, from fundamental physicochemical analysis to detailed electrochemical testing protocols, grounded in the established principles of ether-based electrolyte research.

Section 1: Introduction to 1-(2-Propoxyethoxy)butane - A Candidate Solvent

The performance of a lithium battery is critically dependent on the properties of its electrolyte, which typically consists of a lithium salt dissolved in an organic solvent.[2] While ethylene carbonate (EC) and linear carbonates are the industry standard, they suffer from drawbacks such as poor performance at low temperatures and incompatibility with lithium metal anodes, which can lead to dendrite formation and safety hazards.[3]

Ether-based solvents, such as glymes (e.g., dimethoxyethane [DME], diethylene glycol dimethyl ether [DEGDME]), offer a promising alternative.[4][5][6] They generally exhibit lower freezing points, higher lithium-ion mobility, and form a more stable solid-electrolyte interphase (SEI) on lithium metal. However, their application has been hindered by their limited oxidative stability, typically below 4.0 V vs. Li/Li+, making them incompatible with high-voltage cathodes.[1][7]

1-(2-Propoxyethoxy)butane is an asymmetrical polyether. Its structure, featuring both propoxy and butoxy end groups, differentiates it from common symmetrical glymes. This asymmetry may disrupt solvent packing and crystallization, potentially lowering the melting point and viscosity, which are desirable traits for an electrolyte solvent.[8] This guide provides the necessary protocols to rigorously evaluate its potential and benchmark it against established electrolyte systems.

Molecular Structure

The unique asymmetrical structure of 1-(2-Propoxyethoxy)butane is central to its potential application.

Caption: Molecular structure of 1-(2-Propoxyethoxy)butane.

Section 2: Physicochemical Properties and Safety

A thorough understanding of a solvent's fundamental properties is a prerequisite for its application in an electrolyte.[9] The following table summarizes known data for 1-(2-Propoxyethoxy)butane and compares it to common battery solvents.

| Property | 1-(2-Propoxyethoxy)butane | Diethylene Glycol Dimethyl Ether (DEGDME) | Propylene Carbonate (PC) |

| Molecular Formula | C₉H₂₀O₂ | C₆H₁₄O₃ | C₄H₆O₃ |

| Molecular Weight | 160.26 g/mol | 134.17 g/mol | 102.09 g/mol |

| Boiling Point | ~190-200 °C (estimated) | 162 °C | 242 °C |

| Melting Point | Low (expected) | -64 °C | -48.8 °C |

| Density | ~0.87 g/cm³ | 0.94 g/cm³ | 1.204 g/cm³ |

| Viscosity | Low (expected) | 1.03 mPa·s | 2.53 mPa·s |

| Flash Point | ~70-80 °C (estimated) | 57 °C | 132 °C |

Safety and Handling Protocol

Ethers require careful handling due to their potential to form explosive peroxides upon exposure to air and light.[10] All work should be conducted in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE):

-

Safety goggles with side-shields.[11]

-

Impervious gloves (e.g., nitrile).[11]

-

Flame-resistant lab coat.[11]

Handling Precautions:

-

Procurement & Storage: Obtain the solvent from a reputable supplier. Upon receipt, mark the container with the date it was received and the date it was opened.[10] Store in a cool, dry, dark place, away from ignition sources, under an inert atmosphere (e.g., argon or nitrogen).

-

Peroxide Testing: Before use, especially with previously opened containers, test for the presence of peroxides using commercially available test strips. DO NOT distill or concentrate the solvent if peroxides are present, as this can lead to an explosion.

-

Inert Atmosphere: Handle the solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent both peroxide formation and moisture contamination.

-

Disposal: Dispose of waste solvent and contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.[12]

Solvent Purification Protocol

For battery applications, ultra-high purity solvents (<10 ppm water, <20 ppm O₂) are essential.

Materials:

-

1-(2-Propoxyethoxy)butane (as-received)

-

Activated 3Å molecular sieves

-

Anhydrous sodium or potassium metal (use with extreme caution)

-

Benzophenone

-

Distillation apparatus

-

Schlenk flasks

Procedure:

-

Pre-drying: Add activated 3Å molecular sieves to the as-received solvent (approx. 10% w/v) in a sealed flask. Allow it to stand for at least 48 hours under an inert atmosphere to remove bulk water.

-

Chemical Drying (Optional, for highest purity):

-

Caution: This step involves reactive alkali metals and should only be performed by experienced personnel.

-

Decant the pre-dried solvent into a new flask containing a small amount of sodium or potassium metal and benzophenone.

-

Gently stir or reflux the mixture under an inert atmosphere. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.

-

-

Distillation:

-

Distill the purified solvent under reduced pressure or an inert atmosphere. Collect the fraction boiling at a constant temperature.

-

The freshly distilled, ultra-dry solvent should be immediately transferred into a glovebox for storage and use.

-

Section 3: Electrolyte Formulation and Characterization

The interaction between the solvent and the lithium salt dictates the electrolyte's transport properties. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice for ether-based systems due to its high thermal stability and ionic conductivity.[1]

Caption: Workflow for electrolyte formulation and characterization.

Protocol for 1M LiTFSI Electrolyte Preparation

Environment: All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

Materials:

-

Purified, dry 1-(2-Propoxyethoxy)butane

-

Battery-grade LiTFSI (dried at 120°C under vacuum for 24 hours before use)

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh the required amount of LiTFSI (Molar Mass = 287.09 g/mol ) needed to prepare the desired volume of a 1 M solution.

-

Dissolution: Transfer the LiTFSI into the volumetric flask. Add a portion of the 1-(2-Propoxyethoxy)butane solvent (approx. 70-80% of the final volume).

-

Mixing: Add a magnetic stir bar and seal the flask. Stir the mixture on a magnetic stir plate until the salt is fully dissolved. This may take several hours.

-

Final Volume: Once dissolved, carefully add the solvent until the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenization: Invert the flask several times to ensure the solution is homogeneous. Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol for Ionic Conductivity Measurement

Ionic conductivity is measured using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

-

Potentiostat with EIS capability

-

Conductivity cell with two platinum or stainless steel electrodes

-

Temperature-controlled chamber

Procedure:

-

Cell Assembly: Inside the glovebox, fill the conductivity cell with the prepared electrolyte and seal it.

-

Temperature Equilibration: Place the cell in the temperature chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 1 hour.

-

EIS Measurement:

-

Connect the cell to the potentiostat.

-

Apply a small AC voltage perturbation (e.g., 10 mV).

-

Sweep the frequency from high to low (e.g., 1 MHz to 1 Hz).

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept on the real axis.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) , where L is the distance between the electrodes and A is the electrode area (the term L/A is the cell constant, which should be calibrated with a standard KCl solution).

-

Section 4: Electrochemical Performance Evaluation

Electrochemical tests are crucial to determine the solvent's suitability for battery applications, including its stability window and compatibility with electrodes.[13]

Caption: Workflow for electrochemical performance evaluation.

Protocol for Electrochemical Stability Window (ESW) Measurement

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.[14]

Equipment:

-

Potentiostat

-

Three-electrode cell setup (or a two-electrode coin cell)

-

Working Electrode: Glassy carbon or platinum

-

Counter & Reference Electrode: Lithium metal foil

Procedure:

-

Cell Assembly: Assemble the cell inside a glovebox using the prepared electrolyte.

-

Linear Sweep Voltammetry (LSV):

-

Anodic (Oxidative) Scan: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The potential at which a sharp, sustained increase in current occurs is the anodic stability limit.

-

Cathodic (Reductive) Scan: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li+). The potential at which a sharp increase in cathodic current (prior to lithium plating) occurs is the reductive stability limit.

-

-

Data Analysis: Report the ESW as the voltage difference between the anodic and cathodic limits. For ether-based electrolytes, the anodic limit is the most critical parameter.[1]

Protocol for Li Metal Compatibility (Symmetric Cell Cycling)

This test evaluates the stability of the SEI formed on lithium metal.

Cell Configuration: Li || Electrolyte || Li (symmetric coin cell)

Procedure:

-

Cell Assembly: Assemble CR2032 coin cells with two identical lithium metal foil electrodes separated by a separator soaked in the electrolyte.

-

Galvanostatic Cycling:

-

Cycle the cell by repeatedly plating and stripping a fixed amount of lithium at a constant current density.

-

Example conditions: 0.5 mA/cm² current density, 1 mAh/cm² capacity per half-cycle.

-

-

Data Analysis:

-

Monitor the voltage profile over time. A stable, low-overpotential voltage profile indicates the formation of a stable SEI.

-

A rapid increase in voltage polarization or erratic voltage behavior suggests unstable SEI formation and potential dendrite growth.

-

The total cycling time before cell failure (short circuit) is a key metric of performance.

-

Section 5: Conclusion and Future Outlook

This document provides a foundational framework for the systematic evaluation of 1-(2-Propoxyethoxy)butane as a novel battery electrolyte solvent. By following these protocols, researchers can generate the critical data needed to assess its viability. Key benchmarks for success will include:

-

High Ionic Conductivity: Comparable to or exceeding standard glyme-based electrolytes.

-

Wide Electrochemical Stability Window: An anodic stability significantly >4.0 V would represent a major advancement for ether solvents.

-

Stable Lithium Metal Cycling: Long-term, low-overpotential cycling in symmetric cells.

The asymmetrical nature of 1-(2-Propoxyethoxy)butane presents an intriguing design space for new electrolyte solvents. Further research could involve its use as a co-solvent to modify the properties of existing electrolytes or the addition of film-forming additives to enhance its stability at high voltages.[15] The methodologies outlined herein provide the essential tools for these future investigations.

References

-

Hassoun, J., & Tominaga, Y. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Unife. Retrieved from [Link]

-

(n.d.). Glyme-based nonaqueous electrolytes for rechargeable lithium cells. ResearchGate. Retrieved from [Link]

-

(n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. UCL Discovery - University College London. Retrieved from [Link]

-

(n.d.). Glyme-based liquid–solid electrolytes for lithium metal batteries. RSC Publishing. Retrieved from [Link]

-

(n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

(2025, April 15). Reviving ether-based electrolytes for sodium-ion batteries. RSC Publishing. Retrieved from [Link]

-

Li, Z. (2023, February 16). Non-polar ether-based electrolyte solutions for stable high-voltage non-aqueous lithium metal batteries. OSTI.GOV. Retrieved from [Link]

-

(n.d.). Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization. PMC. Retrieved from [Link]

-

(n.d.). Application of High-Voltage Ether-Based Electrolytes in High-Voltage Lithium Metal Batteries. Atlantic Press Journals. Retrieved from [Link]

-

(2021, August 16). Battery Pack P/N 452-0133 & 452-0222. Retrieved from [Link]

-

(n.d.). a Physicochemical and electrochemical effects of electrolytes on proton.... ResearchGate. Retrieved from [Link]

-

(2025, November 20). Composite Electrolytes for Non-Lithium-Ion Batteries. MDPI. Retrieved from [Link]

-

(n.d.). Safety data sheet. CPAChem. Retrieved from [Link]

-

(2023, September 27). Applications of Polymer Electrolytes in Lithium-Ion Batteries: A Review. MDPI. Retrieved from [Link]

-

(n.d.). Electrolyte composition for lithium-ion battery electrodes: progress and perspectives. Retrieved from [Link]

Sources

- 1. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.unife.it [iris.unife.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. atlantic-press-journals.com [atlantic-press-journals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. acrartex.com [acrartex.com]

- 11. echemi.com [echemi.com]

- 12. cpachem.com [cpachem.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]

Application Notes and Protocols for the Investigation of 1-(2-Propoxyethoxy)butane in Lithium-Ion Battery Research

Introduction

The advancement of lithium-ion battery technology is intrinsically linked to the innovation of its core components, with the electrolyte playing a pivotal role in determining cell performance, safety, and lifespan.[1][2] While carbonate-based electrolytes have dominated the commercial landscape, their limitations, particularly in next-generation high-energy-density systems like lithium-metal batteries, have spurred intensive research into alternative solvent systems.[3] Ether-based electrolytes have emerged as a promising class of solvents due to their excellent compatibility with lithium metal anodes, low viscosity, and high ionic conductivity at low temperatures.[4][5]

Glymes (glycol diethers, with the general formula CH₃O(CH₂CH₂O)nCH₃) are the most studied family of ether solvents for this application.[6][7][8] Their electrochemical properties can be tuned by altering the length of the ether chain.[6] However, the exploration of asymmetric and non-glyme ether structures remains a relatively open field, offering potential for novel properties and performance enhancements.

This document introduces 1-(2-Propoxyethoxy)butane , a novel and hitherto unexplored ether solvent, as a candidate for investigation in lithium-ion battery electrolytes. To the best of our knowledge, no studies have been published on the application of this specific molecule in this context. Therefore, these application notes serve as a foundational guide for researchers, providing a theoretical framework and detailed, proposed protocols for the synthesis, characterization, and electrochemical evaluation of 1-(2-Propoxyethoxy)butane. The methodologies described herein are adapted from established best practices in the field of electrolyte research and are intended to provide a robust starting point for the comprehensive assessment of this novel compound.

1-(2-Propoxyethoxy)butane: A Novel Ether Solvent Candidate

Molecular Structure and Hypothesized Properties

The unique molecular structure of 1-(2-Propoxyethoxy)butane, an asymmetric ether with propyl and butyl end-groups, distinguishes it from the more common methyl-terminated glymes. This structural asymmetry may lead to a disordered molecular packing, potentially lowering the melting point and improving low-temperature performance.

Caption: Molecular structure of 1-(2-Propoxyethoxy)butane.

The presence of longer alkyl chains (propyl and butyl) compared to the methyl groups in common glymes might increase the solvent's oxidative stability, a common challenge for ether-based electrolytes.[3][4] This could potentially widen the electrochemical stability window, making it more compatible with higher voltage cathode materials.[5][9]

Rationale for Investigation

The investigation of 1-(2-Propoxyethoxy)butane is predicated on the following hypotheses:

-

Enhanced Oxidative Stability: The electron-donating effect of the longer alkyl chains may raise the highest occupied molecular orbital (HOMO) energy level to a lesser extent than methyl groups, potentially leading to improved stability against oxidation at high potentials.

-

Favorable Solvation Properties: The multiple ether oxygens are expected to effectively chelate lithium ions (Li⁺), similar to glymes, facilitating salt dissolution and promoting high ionic conductivity. The asymmetric nature of the solvating molecule could lead to a unique Li⁺ solvation environment, influencing the composition and stability of the solid-electrolyte interphase (SEI).

-

Improved Low-Temperature Performance: The irregular molecular shape may inhibit crystallization at low temperatures, maintaining the liquid state of the electrolyte and enabling better battery performance in cold environments.

-

Potentially Higher Flash Point: The increased molecular weight compared to lower glymes like DME suggests a higher boiling point and flash point, which could contribute to improved battery safety.

The following table presents a comparison of the predicted properties of 1-(2-Propoxyethoxy)butane with the known properties of 1,2-dimethoxyethane (DME), a common ether solvent in battery research.

| Property | 1,2-Dimethoxyethane (DME) | 1-(2-Propoxyethoxy)butane (Predicted/Inferred) | Reference |

| Molecular Formula | C₄H₁₀O₂ | C₁₀H₂₂O₃ | |

| Molecular Weight | 90.12 g/mol | 190.28 g/mol | |

| Boiling Point | 85 °C | > 200 °C | [10][11] |

| Density | ~0.86 g/cm³ | ~0.88 - 0.98 g/cm³ | [10][11] |

| Li⁺ Solvation | Strong, forms stable solvates | Expected to be strong due to ether oxygens | [12] |

| Oxidative Stability | ~3.5-4.0 V vs. Li/Li⁺ | Potentially > 4.0 V vs. Li/Li⁺ | [3] |

| Safety | Low flash point, high volatility | Expected higher flash point and lower volatility |

Proposed Experimental Protocols

Protocol 1: Synthesis and Purification of 1-(2-Propoxyethoxy)butane

As 1-(2-Propoxyethoxy)butane is not a common commercially available chemical with the high purity required for battery applications (>99.9%), a synthetic route is proposed. The Williamson ether synthesis is a suitable and well-established method.

Objective: To synthesize and purify 1-(2-Propoxyethoxy)butane to a battery-grade purity.

Materials:

-

2-Propoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromobutane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Vacuum distillation apparatus

Procedure:

-

Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 2-propoxyethanol to anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation in a fume hood.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to form the sodium alkoxide.

-

Alkylation: Cool the solution back to 0 °C and add 1-bromobutane dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench with deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 1-(2-Propoxyethoxy)butane. The purity should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Final Preparation for Battery Use: The purified solvent must be further dried over molecular sieves (3Å or 4Å) for at least 48 hours to reduce the water content to below 20 ppm, as verified by Karl Fischer titration.

Caption: Proposed workflow for the synthesis and purification of 1-(2-Propoxyethoxy)butane.

Protocol 2: Electrolyte Formulation and Characterization

Objective: To prepare and characterize the fundamental properties of an electrolyte based on 1-(2-Propoxyethoxy)butane.

Materials:

-

Battery-grade 1-(2-Propoxyethoxy)butane (synthesized, <20 ppm H₂O)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

-

Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

-

Analytical balance

-

Conductivity meter

-

Viscometer

Procedure:

-

Preparation (inside a glovebox):

-

Prepare a 1 M solution of LiTFSI in 1-(2-Propoxyethoxy)butane.

-

Accurately weigh the required amount of LiTFSI and transfer it to a volumetric flask.

-

Add the 1-(2-Propoxyethoxy)butane solvent to the flask.

-

Stir the mixture with a magnetic stirrer until the salt is completely dissolved.

-

-

Ionic Conductivity Measurement:

-

Use a commercial conductivity meter with a dip-type cell calibrated for non-aqueous solutions.

-

Measure the conductivity of the 1 M LiTFSI in 1-(2-Propoxyethoxy)butane electrolyte at various temperatures (e.g., from -20 °C to 60 °C) to generate an Arrhenius plot.

-

-

Viscosity Measurement:

-

Measure the viscosity of the electrolyte at various temperatures using a rheometer or viscometer.

-

-

Electrochemical Stability Window (ESW) Measurement:

-

Assemble a three-electrode cell inside the glovebox with a stainless steel working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

-

Use Linear Sweep Voltammetry (LSV) to determine the ESW.

-

Scan anodically from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s) to determine the oxidative stability limit.

-

Scan cathodically from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the reductive stability limit.

-

Protocol 3: Coin Cell Assembly and Electrochemical Performance Testing

Objective: To evaluate the electrochemical performance of the 1-(2-Propoxyethoxy)butane-based electrolyte in a full-cell configuration.

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Lithium metal foil (anode)

-

LiFePO₄ or NMC-based cathode material

-

Celgard separator

-

Electrolyte prepared in Protocol 2

-

Coin cell crimper

-

Battery cycler

Procedure:

-

Cell Assembly (inside a glovebox):

-

Place the cathode disc in the center of the positive can.

-

Add a few drops of the electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Place a spacer and then the spring on top of the lithium anode.

-

Carefully place the negative cap on top and crimp the cell using a coin cell crimper to ensure it is hermetically sealed.

-

-

Electrochemical Testing:

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles to allow for the formation of a stable SEI.

-

Galvanostatic Cycling: Cycle the cell for an extended number of cycles (e.g., 100-500 cycles) at a moderate C-rate (e.g., C/5 or C/2) within the appropriate voltage window for the chosen cathode. Record the charge/discharge capacity, coulombic efficiency, and capacity retention.

-

Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.

-

Caption: Proposed workflow for the electrochemical evaluation of the novel electrolyte.

Conclusion

While 1-(2-Propoxyethoxy)butane is an uncharacterized solvent in the context of lithium-ion batteries, its molecular structure suggests it may possess desirable properties that address some of the limitations of current ether-based electrolytes. The protocols detailed in this document provide a comprehensive and systematic framework for its synthesis, characterization, and electrochemical evaluation. The successful execution of these proposed studies would provide the first insights into the viability of this novel ether as a component in next-generation lithium-ion battery electrolytes, potentially opening a new avenue for solvent design and discovery. Researchers are encouraged to follow these guidelines while adhering to all laboratory safety protocols, especially when handling reactive chemicals like sodium hydride and lithium metal.

References

-

Hassoun, J., & T., Y. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Unife. [Link]

-

Various Authors. (n.d.). Glyme-based nonaqueous electrolytes for rechargeable lithium cells. ResearchGate. [Link]

-

Hassoun, J., et al. (2019). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. UCL Discovery. [Link]

-

Various Authors. (n.d.). Glyme-based liquid–solid electrolytes for lithium metal batteries. RSC Publishing. [Link]

-

Passerini, S., et al. (n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing). [Link]

-

Various Authors. (2026, February 13). Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries. ACS Energy Letters. [Link]

-

Various Authors. (2025, October 8). Advanced Ether‐Based Electrolytes for Lithium‐ion Batteries. ResearchGate. [Link]

-

Various Authors. (2024, July 1). Rejuvenating ether electrolytes for lithium-ion batteries. Advanced Photon Source. [Link]

-

Various Authors. (n.d.). Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries. Chemical Science (RSC Publishing). [Link]

-

Various Authors. (n.d.). Application of High-Voltage Ether-Based Electrolytes in High-Voltage Lithium Metal Batteries. Atlantic Press Journals. [Link]

-

Tornheim, A., et al. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]

-

MSE PRO. (n.d.). 1,2-bis(2,2-difluoroethoxy)-Ethane (F4DEE, C6H10F4O2). [Link]

-

Various Authors. (n.d.). Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. ResearchGate. [Link]

-

Various Authors. (n.d.). Electrolyte composition for lithium-ion battery electrodes: progress and perspectives. [Link]

-

Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science (RSC Publishing). [Link]

-

Cui, Y., et al. (n.d.). Molecular design for electrolyte solvents enabling energy-dense and long-cycling lithium metal batteries. Stanford University. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. [Link]

-

Various Authors. (n.d.). Additives for Functional Electrolytes of Li-Ion Batteries. OUCI. [Link]

- Google Patents. (n.d.).

-

Pacific Northwest National Laboratory. (n.d.). High-Safety Electrolytes for Lithium-Ion Batteries. [Link]

-

Duxbury, P. (2010, October 4). Electrolytes for lithium batteries and fuel cells. [Link]

-

Wikipedia. (n.d.). 1,2-Epoxybutane. [Link]

-

PubChem. (n.d.). 2-Propoxy-1-(2-propoxybutoxy)butane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. atlantic-press-journals.com [atlantic-press-journals.com]

- 6. iris.unife.it [iris.unife.it]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: Advanced Solvent Selection for Organometallic Reactions – The Shift to Next-Generation Aprotic Ethers

Executive Summary

Aprotic ether solvents are the lifeblood of organometallic chemistry. Their unique ability to coordinate with metal cations (such as

This application note provides a mechanistic grounding, quantitative selection criteria, and validated protocols for deploying these advanced aprotic ethers in Grignard and organolithium workflows.

Mechanistic Grounding: The Causality of Solvent Effects

The Schlenk Equilibrium and Solvation Dynamics

In Grignard reagent synthesis, the solvent actively participates in the reaction's thermodynamic landscape via the Schlenk Equilibrium [1]:

The position of this equilibrium is heavily dictated by the Lewis basicity and steric profile of the ether solvent. Magnesium centers in Grignard reagents typically coordinate two molecules of ether (forming

Solvent Degradation Pathways and Base Stability

A critical limitation of THF in organolithium chemistry is its susceptibility to rapid degradation by strong bases. In the presence of

The 2-MeTHF Advantage: The introduction of a methyl group at the 2-position of the THF ring creates a steric shield. This simple structural modification dramatically suppresses the primary degradation pathway, extending the half-life of

Solvent Selection Matrix

To facilitate rational solvent selection, the physicochemical properties and operational parameters of standard and next-generation aprotic ethers are summarized below.

| Property / Parameter | Diethyl Ether ( | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |

| Boiling Point (°C) | 34.6 | 66.0 | 80.2 | 106.0 |

| Water Solubility ( g/100g ) | 6.0 | Miscible | 14.0 | 1.1 |

| Peroxide Formation | Very High | High | Moderate | Low |

| Base Stability ( | Moderate | Very Low ( | High ( | Very High |

| Azeotrope with Water | No | Yes (Requires high energy to dry) | Yes (71 °C, 10.6% water) | Yes (83.7 °C, 16.3% water) |

| Green Chemistry Status | Poor (Hazardous) | Poor (Fossil-derived, high waste) | Excellent (Biomass-derived) | Excellent (Low waste, easy recycle) |

Data synthesized from established chemical property databases and green chemistry reviews[2][3].

Decision Workflow for Solvent Selection

The following logic tree dictates the optimal aprotic ether based on specific experimental requirements, prioritizing safety, yield, and process scalability.

Decision matrix for aprotic ether solvent selection in organometallic workflows.

Validated Experimental Protocols

Protocol A: Preparation of a Grignard Reagent in CPME

Causality Note: CPME is highly hydrophobic, meaning conventional drying is often unnecessary for general organometallic reactions[3]. Furthermore, to activate the magnesium without introducing halide byproducts (which occurs when using

Materials:

-

Magnesium turnings (1.2 equiv)

-

Aryl or Alkyl Bromide (1.0 equiv)

-

Anhydrous CPME

-

DIBAL-H (1.0 M in toluene, 0.01 equiv)

Step-by-Step Procedure:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under a continuous flow of dry Argon.

-

Magnesium Activation: Charge the flask with magnesium turnings. Add sufficient anhydrous CPME to just cover the magnesium. Inject DIBAL-H (1 mol%) via syringe. Stir the suspension at room temperature for 30 minutes to reduce the passivation layer of MgO[4].

-

Initiation: Heat the suspension to 60 °C using an oil bath.

-

Halide Addition: Prepare a 1.0 M solution of the aryl/alkyl bromide in anhydrous CPME. Add 5% of this solution to the flask. Observe for an exotherm or a color change indicating initiation.

-

Steady-State Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux without external heating.

-

Completion: After the addition is complete, maintain the temperature at 60 °C for 1–2 hours until the majority of the magnesium is consumed.

-

Titration: Cool the homogeneous or slightly heterogeneous solution to room temperature. Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact molarity before use.

Protocol B: Non-Cryogenic Halogen-Metal Exchange in 2-MeTHF

Causality Note: Performing organolithium chemistry in THF requires strict adherence to -78 °C to prevent solvent metalation. By substituting THF with 2-MeTHF, the reaction can be safely conducted at -20 °C to 0 °C, significantly reducing energy costs and simplifying process scale-up[2].

Materials:

-

Aryl Bromide (1.0 equiv)

-

-Butyllithium (

-

Electrophile (e.g., an aldehyde or ketone, 1.2 equiv)

-

Anhydrous 2-MeTHF

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve the aryl bromide in anhydrous 2-MeTHF (to yield a 0.5 M solution) in an oven-dried Schlenk flask under Argon.

-

Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. (Note: Liquid nitrogen/acetone is not required).

-

Lithiation: Add

-BuLi dropwise via a syringe pump over 15 minutes. The steric hindrance of 2-MeTHF prevents competitive solvent deprotonation[2]. Stir the mixture at -20 °C for 30 minutes to ensure complete halogen-metal exchange. -

Electrophilic Quench: Add the electrophile (neat or dissolved in a minimal amount of 2-MeTHF) dropwise. Stir for an additional 1 hour, allowing the reaction to slowly warm to 0 °C.

-

Biphasic Workup: Quench the reaction with saturated aqueous

. Because 2-MeTHF has partial miscibility with water (only 14 g/100 g), the organic layer will separate cleanly without the need to add external extraction solvents like ethyl acetate or dichloromethane[2]. Separate the organic layer, dry over

References

- Pace, V. et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." d-nb.info.

- "Application of Cyclopentyl Methyl Ether (CPME) in Organometallic Chemistry: Application Notes and Protocols." Benchchem.

- Watanabe, K. et al. "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." ACS Publications.

- "Schlenk equilibrium." Wikipedia.

- Azzena, U. et al. "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry." PMC.

Sources

Application of 1-(2-Propoxyethoxy)butane in coating formulations

Application Note: Advanced Solvency Engineering with 1-(2-Propoxyethoxy)butane

Part 1: Executive Summary & Chemical Profile

1-(2-Propoxyethoxy)butane , chemically identified as Ethylene Glycol Butyl Propyl Ether (EGBPE) , represents a class of "capped" asymmetric glycol diethers. Unlike conventional glycol ethers (e.g., Butyl Cellosolve) which contain a reactive hydroxyl (-OH) group, this molecule is aprotic .[1]

This structural distinction is the linchpin of its utility. By removing the hydroxyl functionality while retaining the amphiphilic ether backbone, this solvent offers high solvency power without interfering with sensitive cross-linking reactions (such as Isocyanate-Polyol coupling in Polyurethanes).

Target Audience: Formulation Chemists (Coatings), Process Engineers, and Drug Delivery Scientists.

Physicochemical Profile (Derived & Standardized)

| Property | Value / Characteristic | Relevance to Application |

| Chemical Structure | Asymmetric hydrophobic tails (Butyl/Propyl) provide broad resin compatibility. | |

| Molecular Weight | ~160.25 g/mol | Mid-range MW balances volatility and retention. |

| Boiling Point | ~185°C - 195°C (Est.) | Tailored for "tail-end" evaporation; promotes flow and leveling. |

| Polarity | Aprotic / Moderate Dipole | Critical: Inert toward NCO (Isocyanates) and sensitive APIs. |

| Water Solubility | Partial / Coupling Agent | Bridges hydrophobic resins with aqueous phases in emulsions. |

Part 2: Application in High-Performance Coatings

A. The "Stealth" Diluent for 2K Polyurethanes

Challenge: In two-component (2K) polyurethane systems, traditional alcoholic solvents (protic) react with isocyanate hardeners, consuming the cross-linker and altering the stoichiometry. This leads to "side-reaction" networks that weaken the film.

Solution: 1-(2-Propoxyethoxy)butane acts as an inert process solvent. It reduces viscosity for spray application but evaporates without participating in the cure matrix.

Mechanism of Action: The molecule occupies free volume between polymer chains, acting as a "molecular lubricant" to lower viscosity. Because it lacks an -OH group, it does not compete with the polyol for the isocyanate.

Protocol 1: Formulation of High-Solids PU Topcoat

Objective: Reduce VOCs while maintaining pot-life and film hardness.

Materials:

-

Acrylic Polyol Resin (Hydroxyl Value ~140)

-

HDI Trimer Isocyanate[2]

-

Solvent A: 1-(2-Propoxyethoxy)butane

-

Solvent B: Methyl Amyl Ketone (MAK) - Co-solvent for evaporation rate adjustment

Step-by-Step Methodology:

-

Resin Solubilization:

-

Charge the Acrylic Polyol into a dispersion vessel.

-

Slowly add 1-(2-Propoxyethoxy)butane at 10% w/w of total resin solids.

-

Rationale: The asymmetric ether structure penetrates the acrylic coil, reducing entanglement viscosity more efficiently than linear alkanes.

-

-

Viscosity Adjustment (The Let-Down):

-

Add MAK to adjust the evaporation profile.

-

Target Ratio: 70:30 (Ether:Ketone). The Ether provides the "tail" (slow evaporation) to keep the film open for leveling, preventing orange peel.

-

-

Cross-linking:

-

Add HDI Isocyanate (NCO:OH ratio 1.05:1).

-

Validation: Measure viscosity every 30 minutes.

-

Success Metric: Viscosity increase should follow a linear progression (pot life), not exponential (which would indicate solvent reactivity or catalytic impurities).

-

-

Application & Cure:

-

Spray apply to treated aluminum panels.

-

Flash off: 10 min at ambient.

-

Bake: 30 min at 80°C.

-

Part 3: Applications in Drug Development (Pharma)

While primarily an industrial solvent, the unique properties of 1-(2-Propoxyethoxy)butane offer "crossover" utility in pharmaceutical polymer engineering, specifically for Controlled Release Systems .

B. Plasticizer for Methacrylate Films (Eudragit® Type)

Context: In tablet coating, brittle polymer films crack, leading to dose dumping. Plasticizers are required. Traditional plasticizers (Triethyl citrate) can leach. Innovation: As a high-boiling ether, this molecule can act as a fugitive plasticizer or a coalescent for aqueous polymeric dispersions used in enteric coatings.

Protocol 2: Minimum Film Formation Temperature (MFFT) Reduction

Objective: Lower the processing temperature of an enteric coating polymer.

-

Preparation:

-

Prepare a 30% solids dispersion of Methacrylate Copolymer (Type C).

-

Divide into 4 aliquots.

-

-

Dosing:

-

Add 1-(2-Propoxyethoxy)butane at concentrations of 0%, 2%, 5%, and 8% (w/w based on polymer).

-

Note: High shear mixing is required due to limited water solubility.

-

-

Casting:

-

Cast films on a MFFT bar (temperature gradient 0°C to 60°C).

-

-

Analysis:

-

Determine the point where the film transitions from "cracked/white" to "clear/continuous."

-

Expectation: The amphiphilic nature of the butyl/propyl ether allows it to partition into the polymer particle surface, softening it (plasticization) to facilitate fusion at lower temperatures.

-

Part 4: Safety & Handling (E-E-A-T)

-

Peroxide Formation: Like all glycol ethers, this molecule can form peroxides upon prolonged exposure to air.

-

Control: Test with KI starch paper before distillation or heating. Store under nitrogen.

-

-

Toxicity: Glycol diethers (Glymes) have specific metabolic pathways. While generally lower toxicity than short-chain mono-ethers (like Methyl Cellosolve), adequate ventilation and PPE (butyl rubber gloves) are mandatory.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Paint & Coatings Industry (PCI) Magazine. (2023). Optimizing Coalescents for Low-VOC Formulations. Link (General reference for glycol ether coalescence mechanisms).

-

PubChem. Ethylene Glycol Butyl Ether Series. National Library of Medicine. Link (Source for structural and safety data on homologous glycol ethers).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on aprotic vs. protic solvent effects in kinetics).

Sources

Application Note: Synthesis of Asymmetric Ethers (Butyl Propyl Ether) via Williamson Coupling

Target Audience: Researchers, Synthetic Chemists, and Process Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of asymmetric ethers, specifically targeting 1-butoxypropane (butyl propyl ether) from 1-butanol and 1-bromopropane.

Introduction & Mechanistic Causality

The synthesis of asymmetric ethers is a cornerstone of organic chemistry, heavily utilized in the development of specialized solvents, pharmaceutical intermediates, and fine chemicals. This protocol details the synthesis of butyl propyl ether via the [1], a highly reliable bimolecular nucleophilic substitution (

Nomenclature Note: While the coupling of aliphatic alcohols and alkyl halides is occasionally grouped under industrial "glycol ether" synthesis workflows due to shared manufacturing infrastructure, the reaction between 1-butanol and 1-bromopropane specifically yields an asymmetric aliphatic ether. True glycol ethers require a diol (e.g., ethylene glycol) as the nucleophilic backbone. However, the mechanistic principles and protocols described herein are universally applicable to both classes.

Causality in Reagent Selection

-

Base Selection (NaH over NaOH): Sodium hydride (NaH) is selected to generate the alkoxide because it acts as an irreversible base. It quantitatively deprotonates 1-butanol, producing hydrogen gas as the sole byproduct. Using NaOH would generate water, establishing an equilibrium that could subsequently hydrolyze the alkyl halide into an alcohol, drastically reducing the yield.

-

Electrophile Selection (Primary Halide): The

mechanism is highly sensitive to steric hindrance. By utilizing a primary alkyl halide (1-bromopropane), we maximize the rate of backside nucleophilic attack while minimizing the competing E2 (beta-elimination) pathway, which would otherwise yield propene gas and unreacted starting materials [2]. -

Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the butoxide anion relatively unsolvated, thereby enhancing its nucleophilicity [3].

Competing SN2 and E2 pathways in the reaction of sodium butoxide and 1-bromopropane.

Materials and Reagents

To ensure complete conversion and simplify downstream purification, a slight excess of the base and the electrophile is utilized. The excess 1-bromopropane (BP: 71 °C) is easily separated from the target ether (BP: 117 °C) during fractional distillation.

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Role | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount |

| 1-Butanol | Nucleophile Precursor | 74.12 | 0.810 | 1.00 | 74.1 g (1.00 mol) |

| Sodium Hydride (60% in oil) | Irreversible Base | 24.00 | N/A | 1.10 | 44.0 g (1.10 mol) |

| 1-Bromopropane | Electrophile | 123.00 | 1.354 | 1.05 | 129.2 g (1.05 mol) |

| THF (Anhydrous) | Polar Aprotic Solvent | 72.11 | 0.889 | N/A | 500 mL |

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and in-process analytical checks are embedded to ensure each phase is successful before proceeding to the next.

Workflow for the Williamson synthesis of butyl propyl ether.

Phase 1: Alkoxide Generation

-

Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Base Suspension: Add 44.0 g of 60% NaH dispersion in mineral oil. Wash the NaH with hexanes (3 x 50 mL) via syringe to remove the mineral oil, decanting the solvent carefully under nitrogen. Suspend the purified NaH in 300 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.

-

Deprotonation: Place 74.1 g of 1-butanol in the addition funnel with 50 mL of THF. Add the solution dropwise over 45 minutes.

-

Self-Validation Check (Visual): Observe the evolution of

gas. Once addition is complete, warm the reaction to room temperature and stir for 1 hour. Validation: The complete cessation of bubbling indicates quantitative conversion of the alcohol to sodium butoxide.

Phase 2:

Coupling

-

Electrophile Addition: Cool the reaction mixture back to 0 °C. Place 129.2 g of 1-bromopropane in the addition funnel (diluted with 50 mL THF) and add dropwise over 30 minutes to control the exothermic

reaction. -

Reflux: Once added, replace the ice bath with a heating mantle. Gradually heat the mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours.

-

Self-Validation Check (In-Process GC-MS): Withdraw a 0.1 mL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Inject the organic layer into a GC-MS. The reaction is deemed complete when the 1-bromopropane peak (m/z 122/124) is fully consumed.

Phase 3: Quenching and Liquid-Liquid Extraction

-

Quench: Cool the reaction to 0 °C. Carefully add 50 mL of cold distilled water dropwise to quench any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of diethyl ether or ethyl acetate. Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).

-

Causality of Washing: The water washes serve a critical purpose: they remove the THF solvent, the sodium bromide (NaBr) salt byproduct, and any trace unreacted 1-butanol (which possesses partial aqueous solubility).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (

), filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude ether.

Phase 4: Purification

-

Fractional Distillation: Transfer the crude liquid to a distillation apparatus equipped with a Vigreux column.

-

Fraction Collection: Discard the initial forerun (containing trace THF and unreacted 1-bromopropane boiling below 80 °C). Collect the main fraction boiling at 116–118 °C . This fraction is the highly purified butyl propyl ether.

Analytical Validation

To establish absolute trustworthiness in the synthesized product, perform the following analytical characterizations:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Expected Result: A single sharp peak on the GC chromatogram. The mass spectrum should display a molecular ion peak at m/z 116 . Characteristic fragmentation will show peaks at m/z 73 (loss of propyl radical) and m/z 59 (loss of butyl radical).

-

-

Proton Nuclear Magnetic Resonance (

-NMR,-

Expected Result: The formation of the ether linkage is confirmed by the presence of two distinct triplets integrating to 2 protons each in the deshielded region: ~3.40 ppm (

of the butyl group) and ~3.35 ppm (

-

References

Application Notes and Protocols for the Use of 1-(2-Propoxyethoxy)butane as a Reaction Medium for Grignard Reagents

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-propoxyethoxy)butane as a high-boiling point ethereal solvent for Grignard reactions. While direct experimental data for this specific solvent in Grignard reactions is limited, this guide extrapolates from the well-established principles of organometallic chemistry and data from structurally analogous glycol ethers. We will delve into the theoretical underpinnings of solvent choice in Grignard chemistry, the unique advantages offered by high-boiling point ethers, and detailed, field-proven protocols for the successful execution of these critical carbon-carbon bond-forming reactions.

Introduction: The Critical Role of Ethereal Solvents in Grignard Chemistry

The Grignard reaction, a cornerstone of organic synthesis, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound, to form a new carbon-carbon bond.[1] The formation and reactivity of the Grignard reagent are profoundly influenced by the choice of solvent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the traditional media for these reactions for several key reasons.[2]

The lone pairs of electrons on the ether oxygen atoms coordinate with the electron-deficient magnesium center of the Grignard reagent.[3] This solvation stabilizes the organometallic species, preventing its aggregation and enhancing its nucleophilicity.[4] Furthermore, ethers are aprotic solvents, meaning they lack acidic protons that would readily react with and destroy the highly basic Grignard reagent.[3]

1-(2-Propoxyethoxy)butane: A High-Boiling Point Alternative

Table 1: Comparison of Physicochemical Properties of Ethereal Solvents

| Property | Diethyl Ether | Tetrahydrofuran (THF) | 1-(2-Propoxyethoxy)butane (Predicted) |

| Molecular Formula | C₄H₁₀O | C₄H₈O | C₉H₂₀O₂ |

| Boiling Point (°C) | 34.6 | 66 | > 180 |

| Density (g/cm³) | 0.713 | 0.889 | ~0.9 |

| Peroxide Formation | High | High | Moderate to High |

Advantages of a High-Boiling Point Medium

The use of a high-boiling point solvent like 1-(2-propoxyethoxy)butane can be particularly advantageous in specific scenarios:

-

Reactions with Less Reactive Halides: The formation of Grignard reagents from less reactive halides, such as aryl chlorides or vinyl chlorides, often requires higher temperatures to initiate and sustain the reaction.[7] The elevated boiling point of 1-(2-propoxyethoxy)butane allows for a wider operational temperature range, facilitating the synthesis of these challenging Grignard reagents.

-

Improved Safety Profile: While still flammable, the lower vapor pressure of a high-boiling point solvent compared to diethyl ether reduces the risk of forming explosive vapor-air mixtures at ambient temperatures.[5]

-

Enhanced Solubility: The larger alkyl and polyether structure of 1-(2-propoxyethoxy)butane may offer improved solubility for certain organic substrates and intermediates.

Potential Challenges and Considerations

-

Product Isolation: The high boiling point of the solvent can complicate the removal of the solvent from the reaction product, potentially requiring vacuum distillation.

-

Peroxide Formation: Like all ethers, 1-(2-propoxyethoxy)butane is susceptible to the formation of explosive peroxides upon exposure to air and light.[8] It is imperative to test for and, if necessary, remove peroxides before use.

-

Viscosity: Higher molecular weight ethers can be more viscous, which may affect stirring efficiency and mass transfer.

Safety Precautions and Solvent Preparation

WARNING: Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

Peroxide Detection and Removal

Before using any ether solvent, it must be tested for the presence of peroxides.[9]

Protocol for Peroxide Detection:

-

Add 1-3 mL of the ether to an equal volume of a freshly prepared 10% aqueous solution of potassium iodide.

-

Acidify with a few drops of dilute acetic acid.

-

Shake the mixture. A yellow to brown color indicates the presence of peroxides.

If peroxides are present, they must be removed. A common method is to pass the solvent through a column of activated alumina.[10]

Solvent Drying

The absolute requirement for anhydrous conditions in Grignard reactions cannot be overstated.[11] Any trace of water will quench the Grignard reagent.

Protocol for Solvent Drying:

-

Pre-dry the 1-(2-propoxyethoxy)butane over a suitable drying agent like anhydrous magnesium sulfate.

-

For rigorous drying, the solvent can be refluxed over a reactive metal such as sodium, using benzophenone as an indicator. The formation of a deep blue or purple color indicates anhydrous conditions.

-

Alternatively, activated molecular sieves (3Å or 4Å) can be used for effective water scavenging.[12]

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on the specific substrate and electrophile being used.

General Workflow for Grignard Reaction

Caption: General experimental workflow for a Grignard reaction.

Protocol for the Formation of a Grignard Reagent

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or nitrogen inlet, and an addition funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.[13]

-

Magnesium Addition: To the flask, add magnesium turnings (1.2 equivalents).

-

Activation: Add a small crystal of iodine to the flask. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.[11]

-

Solvent Addition: Add a portion of the anhydrous 1-(2-propoxyethoxy)butane to the flask, enough to cover the magnesium.

-

Initiation: In the addition funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous 1-(2-propoxyethoxy)butane. Add a small aliquot of this solution to the magnesium suspension.

-

Observation: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed at the magnesium surface. The reaction is exothermic and may begin to reflux.[14] If the reaction does not start, gentle warming may be required.

-

Grignard Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the reaction to maintain reflux until all the magnesium has been consumed. The solution should appear as a cloudy, grey to brown suspension.

Protocol for Reaction with an Electrophile (e.g., a Ketone)

-

Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Electrophile Addition: Prepare a solution of the ketone (1.0 equivalent) in anhydrous 1-(2-propoxyethoxy)butane in the addition funnel. Add this solution dropwise to the stirred Grignard reagent. The addition is typically exothermic and should be controlled to prevent a runaway reaction.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (typically 1-2 hours, but this is substrate-dependent). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the initially formed alkoxide.[16] Caution: This process is exothermic and may release flammable gases.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of 1-(2-propoxyethoxy)butane may necessitate the use of a high-vacuum pump.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Mechanism of Grignard Reagent Formation and Reaction

The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[17]

Caption: Simplified mechanism of Grignard reagent formation and reaction.

The Grignard reagent exists in equilibrium between the monomeric form (RMgX) and a dimeric form, known as the Schlenk equilibrium. The ethereal solvent molecules play a crucial role in solvating the magnesium center, shifting the equilibrium towards the more reactive monomeric species.[7]

Conclusion

1-(2-Propoxyethoxy)butane presents a viable, high-boiling point alternative to traditional ethereal solvents for Grignard reactions. Its primary advantage lies in its ability to facilitate reactions at elevated temperatures, which is particularly beneficial for the formation of Grignard reagents from less reactive organic halides. While its high boiling point can pose challenges for product isolation, these can be overcome with standard laboratory techniques such as vacuum distillation. As with all ethers, stringent safety precautions regarding peroxide formation and the absolute necessity of anhydrous conditions must be adhered to for successful and safe experimentation.

References

-

Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. ACS Chemical Health & Safety. [Link]

-

Grignard Reaction Mechanism. BYJU'S. [Link]

-

Management and Safety of Peroxide Forming Chemicals. Boston University. [Link]

-

Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE. [Link]

-

Peroxide Forming Chemicals. Office of Environmental Health and Safety. [Link]

-

Formation of Grignard Reagents from Organic Halides. University of California, Davis. [Link]

-

Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]

-

Alcohol, Ether Synthesis, Grignard Reaction. StudySmarter. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Ethers and peroxide forming compounds. Western Sydney University. [Link]

-

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

-

Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

-

Grignard Reaction. University of Hawaiʻi at Mānoa. [Link]

-

-

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

-

solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]

-

grignard reagents. Chemguide. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. Northern Kentucky University. [Link]

-

Safety data sheet. CPAChem. [Link]

-

2-Propoxy-1-(2-propoxybutoxy)butane. PubChem. [Link]

-

Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

-

Exploring Solvents for Grignard Reactions: A Greener Approach. Oreate AI Blog. [Link]

-

The Grignard Reagents. Organometallics. [Link]

-

Chemical Properties of Butane, 1-(2-methoxyethoxy)- (CAS 13343-98-1). Cheméo. [Link]

-

CAS#:63512-36-7 | 1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]butane. Chemsrc. [Link]

-

12.1 Grignard reagents. Fiveable. [Link]

-

Extremely flammable gas. SAFETY DATA SHEET. [Link]

-

Butane, 1-[2-(2-propen-1-yloxy)ethoxy]-. US EPA. [Link]

-

1,2-Epoxybutane. Wikipedia. [Link]

-

bp butane safety data sheet. BP. [Link]

-

Selective synthesis of butane from carbon monoxide using cascade 22 electrolysis and thermocatalysis at ambient conditions. TSpace. [Link]

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]

- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 4. fiveable.me [fiveable.me]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Drying solvents and Drying agents [delloyd.50megs.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. britthipple.com [britthipple.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Grignard Reaction [organic-chemistry.org]

Application Note: Cleaning and Degreasing Protocols Using Propyl Butyl Ether Solvents

Introduction & Chemical Rationale